molecular formula C9H5F5O2 B1321952 3-(Pentafluoroethyl)benzoic acid CAS No. 13710-47-9

3-(Pentafluoroethyl)benzoic acid

Cat. No.: B1321952
CAS No.: 13710-47-9
M. Wt: 240.13 g/mol
InChI Key: RSZIYFMYMSOUTH-UHFFFAOYSA-N
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Description

3-(Pentafluoroethyl)benzoic acid (3-PFEBA) is a versatile compound that has many applications in scientific research. It is a common starting material for the synthesis of other compounds, and it has been used in laboratory experiments to study the biochemical and physiological effects of various compounds. 3-PFEBA is also used as a reagent in organic synthesis, as a catalyst in aromatic substitution reactions, and as a building block for the synthesis of various polymers.

Scientific Research Applications

Synthesis and Characterization

3-(Pentafluoroethyl)benzoic acid and its derivatives have been a subject of research in the field of synthetic chemistry. The synthesis and characterization of such compounds often involve starting from nitro derivatives, which are then reduced to corresponding anilines. Subsequent conversions lead to the formation of benzoic acids. The structural details of these compounds, including their X-ray structures, provide valuable insights into their chemical properties and potential applications in various fields, such as materials science and pharmaceutical chemistry (Zarantonello et al., 2007).

Catalytic Applications

Metal-organic frameworks (MOFs) utilizing benzoic acid derivatives have shown significant potential in catalytic applications. For example, novel porous Zn-MOFs with unique structural features have been synthesized using benzoic acid derivatives as ligands. These MOFs, when embedded with Ag nanoparticles, demonstrate enhanced catalytic efficiency in the reduction of nitrophenol, showcasing the potential of benzoic acid derivatives in facilitating catalytic reactions and environmental remediation (Wu et al., 2017).

Pharmaceutical Research

In pharmaceutical research, benzoic acid is considered a model compound for studying the thermodynamic phase behavior of drug substances. Understanding the phase equilibria of benzoic acid and its mixtures is crucial for the design of pharmaceutical processes, stability, and solubility of drugs. The application of theoretical models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to benzoic acid and chlorobenzoic acids provides a framework for predicting the solubility and stability of pharmaceutical compounds, aiding in the development of more effective drug formulations (Reschke et al., 2016).

Environmental and Material Science

Benzoic acid derivatives are also explored in environmental and materials science for their potential in creating novel materials with unique properties. For instance, the synthesis of polymerizable benzoic acid derivatives and their complexation with dipyridyl compounds has led to the formation of compounds exhibiting liquid crystal phases. These materials, upon photopolymerization, maintain their multilayered structure, suggesting applications in advanced materials design and environmental sensing technologies (Kishikawa et al., 2008).

Biosynthesis and Biotechnology

The field of biotechnology has seen the application of benzoic acid derivatives in the microbial biosynthesis of valuable compounds. For instance, the establishment of a microbial biosynthetic system for the production of 3-amino-benzoic acid from glucose has been achieved by engineering Escherichia coli. Such systems demonstrate the potential of using benzoic acid derivatives in the biosynthesis of important building blocks for the production of natural products and pharmaceuticals, showcasing the versatility of these compounds in scientific research and industrial applications (Zhang & Stephanopoulos, 2016).

Mechanism of Action

Target of Action

3-(Pentafluoroethyl)benzoic acid is a derivative of benzoic acid . Benzoic acid is known to be a fungistatic compound that is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

Benzoic acid, the parent compound, is known to act as a weak acid, which can inhibit the growth of fungi by reducing the ph of its environment . It is also known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Biochemical Pathways

The core β-oxidative pathway is involved in the biosynthesis of benzoic acid in plants . This pathway involves the shortening of the C3 side chain of phenylalanine by two carbon units . The enzymes responsible for the first and last reactions of this pathway have been characterized in petunia, a plant rich in phenylpropanoid/benzenoid volatile compounds .

Pharmacokinetics

The pharmacokinetics of local anesthetics, which are structurally similar to benzoic acid, involve absorption, distribution, metabolism, and excretion . The onset of action is related to pKa, and the duration of action is associated with the extent of protein binding .

Result of Action

Benzoic acid is known to have antimicrobial properties and is used as a food preservative . It can also bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Furthermore, factors such as temperature and humidity could potentially affect the stability and efficacy of the compound.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZIYFMYMSOUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348444
Record name 3-(Pentafluoroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13710-47-9
Record name 3-(Pentafluoroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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